Cas no 158580-87-1 (Methyl 2-Amino-4-methanesulfonylbenzoate)

Methyl 2-Amino-4-methanesulfonylbenzoate is a benzoate derivative featuring both an amino and a methanesulfonyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, serving as a key intermediate in the synthesis of more complex molecules. The methanesulfonyl group enhances electrophilic properties, while the amino group allows for further functionalization, making it valuable for derivatization and coupling reactions. Its stable ester moiety ensures compatibility with a range of reaction conditions. The compound is typically characterized by high purity and consistent performance, supporting its use in precision applications such as drug discovery and specialty chemical development.
Methyl 2-Amino-4-methanesulfonylbenzoate structure
158580-87-1 structure
Product Name:Methyl 2-Amino-4-methanesulfonylbenzoate
CAS No:158580-87-1
MF:C9H11NO4S
MW:229.25294137001
MDL:MFCD25959565
CID:1336781
PubChem ID:22620941
Update Time:2025-06-12

Methyl 2-Amino-4-methanesulfonylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-amino-4-(methylsulfonyl)-, methyl ester
    • methyl2-amino-4-methanesulfonylbenzoate
    • methyl 2-amino-4-methylsulphonylbenzoate
    • Z1725967524
    • SCHEMBL1019014
    • methyl 2-amino-4-(methylsulfonyl)benzoate
    • methyl 2-amino-4methylsulphonylbenzoate
    • YLSWIJBTJFWIND-UHFFFAOYSA-N
    • EN300-217340
    • methyl 2-amino-4-methanesulfonylbenzoate
    • methyl 2-amino-4-methylsulfonylbenzoate
    • AKOS027196375
    • AT34948
    • DB-416924
    • methyl 2-amino4methylsulphonylbenzoate
    • 158580-87-1
    • Methyl 2-Amino-4-methanesulfonylbenzoate
    • MDL: MFCD25959565
    • Inchi: 1S/C9H11NO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,10H2,1-2H3
    • InChI Key: YLSWIJBTJFWIND-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C(=O)OC)=C(C=1)N)(=O)=O

Computed Properties

  • Exact Mass: 229.04093
  • Monoisotopic Mass: 229.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • PSA: 86.46

Methyl 2-Amino-4-methanesulfonylbenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M289373-10mg
Methyl 2-Amino-4-methanesulfonylbenzoate
158580-87-1
10mg
$ 50.00 2022-06-04
TRC
M289373-50mg
Methyl 2-Amino-4-methanesulfonylbenzoate
158580-87-1
50mg
$ 160.00 2022-06-04
TRC
M289373-100mg
Methyl 2-Amino-4-methanesulfonylbenzoate
158580-87-1
100mg
$ 230.00 2022-06-04
Enamine
EN300-217340-0.05g
methyl 2-amino-4-methanesulfonylbenzoate
158580-87-1 95.0%
0.05g
$97.0 2025-02-20
Enamine
EN300-217340-0.1g
methyl 2-amino-4-methanesulfonylbenzoate
158580-87-1 95.0%
0.1g
$144.0 2025-02-20
Enamine
EN300-217340-0.25g
methyl 2-amino-4-methanesulfonylbenzoate
158580-87-1 95.0%
0.25g
$206.0 2025-02-20
Enamine
EN300-217340-0.5g
methyl 2-amino-4-methanesulfonylbenzoate
158580-87-1 95.0%
0.5g
$391.0 2025-02-20
Enamine
EN300-217340-1.0g
methyl 2-amino-4-methanesulfonylbenzoate
158580-87-1 95.0%
1.0g
$513.0 2025-02-20
Enamine
EN300-217340-2.5g
methyl 2-amino-4-methanesulfonylbenzoate
158580-87-1 95.0%
2.5g
$1008.0 2025-02-20
Enamine
EN300-217340-5.0g
methyl 2-amino-4-methanesulfonylbenzoate
158580-87-1 95.0%
5.0g
$1488.0 2025-02-20

Additional information on Methyl 2-Amino-4-methanesulfonylbenzoate

Recent Advances in the Study of Methyl 2-Amino-4-methanesulfonylbenzoate (CAS: 158580-87-1)

The compound Methyl 2-Amino-4-methanesulfonylbenzoate (CAS: 158580-87-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and ester functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug development.

One of the most notable advancements in the study of Methyl 2-Amino-4-methanesulfonylbenzoate is its role in the synthesis of novel anti-inflammatory agents. Researchers have demonstrated that this compound can serve as a precursor for the development of small-molecule inhibitors targeting specific inflammatory pathways. Its structural features allow for modifications that enhance binding affinity and selectivity, making it a valuable scaffold for drug design.

In addition to its anti-inflammatory potential, recent investigations have explored the compound's utility in oncology. Preliminary studies indicate that derivatives of Methyl 2-Amino-4-methanesulfonylbenzoate exhibit inhibitory effects on certain cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve the disruption of key signaling pathways that are critical for tumor proliferation and survival.

The synthesis of Methyl 2-Amino-4-methanesulfonylbenzoate has also been optimized in recent years, with researchers developing more efficient and scalable methods. These advancements have reduced production costs and improved yield, making the compound more accessible for further research and development. Green chemistry approaches have been particularly emphasized, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.

Despite these promising developments, challenges remain in fully elucidating the pharmacokinetic and toxicological profiles of Methyl 2-Amino-4-methanesulfonylbenzoate and its derivatives. Ongoing studies are focused on addressing these gaps, with the aim of advancing the compound into preclinical and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, Methyl 2-Amino-4-methanesulfonylbenzoate (CAS: 158580-87-1) represents a versatile and promising candidate in the field of medicinal chemistry. Its potential applications in anti-inflammatory and anticancer therapies, coupled with advancements in synthesis methodologies, underscore its importance in current research. Future studies will likely focus on refining its pharmacological properties and exploring new therapeutic indications, paving the way for its eventual translation into clinical use.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.